Cas no 2228867-66-9 (2-(2-bromo-6-methoxyphenyl)prop-2-enoic acid)

2-(2-Bromo-6-methoxyphenyl)prop-2-enoic acid is a brominated methoxyphenyl acrylic acid derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a reactive α,β-unsaturated carboxylic acid moiety and a bromo-methoxy-substituted aromatic ring, which make it a versatile building block for cross-coupling reactions, cyclizations, and other functional group transformations. The presence of both electron-withdrawing (bromo) and electron-donating (methoxy) substituents on the phenyl ring enhances its utility in regioselective reactions. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its ability to serve as a scaffold for further derivatization. Proper handling is advised due to its potential reactivity.
2-(2-bromo-6-methoxyphenyl)prop-2-enoic acid structure
2228867-66-9 structure
商品名:2-(2-bromo-6-methoxyphenyl)prop-2-enoic acid
CAS番号:2228867-66-9
MF:C10H9BrO3
メガワット:257.080662488937
CID:5975392
PubChem ID:165829195

2-(2-bromo-6-methoxyphenyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-bromo-6-methoxyphenyl)prop-2-enoic acid
    • 2228867-66-9
    • EN300-1913641
    • インチ: 1S/C10H9BrO3/c1-6(10(12)13)9-7(11)4-3-5-8(9)14-2/h3-5H,1H2,2H3,(H,12,13)
    • InChIKey: HLHZAEOPNCRWPJ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1C(=C)C(=O)O)OC

計算された属性

  • せいみつぶんしりょう: 255.97351g/mol
  • どういたいしつりょう: 255.97351g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 240
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

2-(2-bromo-6-methoxyphenyl)prop-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1913641-0.05g
2-(2-bromo-6-methoxyphenyl)prop-2-enoic acid
2228867-66-9
0.05g
$912.0 2023-09-17
Enamine
EN300-1913641-1.0g
2-(2-bromo-6-methoxyphenyl)prop-2-enoic acid
2228867-66-9
1g
$1086.0 2023-05-31
Enamine
EN300-1913641-2.5g
2-(2-bromo-6-methoxyphenyl)prop-2-enoic acid
2228867-66-9
2.5g
$2127.0 2023-09-17
Enamine
EN300-1913641-10.0g
2-(2-bromo-6-methoxyphenyl)prop-2-enoic acid
2228867-66-9
10g
$4667.0 2023-05-31
Enamine
EN300-1913641-5g
2-(2-bromo-6-methoxyphenyl)prop-2-enoic acid
2228867-66-9
5g
$3147.0 2023-09-17
Enamine
EN300-1913641-0.1g
2-(2-bromo-6-methoxyphenyl)prop-2-enoic acid
2228867-66-9
0.1g
$956.0 2023-09-17
Enamine
EN300-1913641-0.5g
2-(2-bromo-6-methoxyphenyl)prop-2-enoic acid
2228867-66-9
0.5g
$1043.0 2023-09-17
Enamine
EN300-1913641-0.25g
2-(2-bromo-6-methoxyphenyl)prop-2-enoic acid
2228867-66-9
0.25g
$999.0 2023-09-17
Enamine
EN300-1913641-5.0g
2-(2-bromo-6-methoxyphenyl)prop-2-enoic acid
2228867-66-9
5g
$3147.0 2023-05-31
Enamine
EN300-1913641-10g
2-(2-bromo-6-methoxyphenyl)prop-2-enoic acid
2228867-66-9
10g
$4667.0 2023-09-17

2-(2-bromo-6-methoxyphenyl)prop-2-enoic acid 関連文献

2-(2-bromo-6-methoxyphenyl)prop-2-enoic acidに関する追加情報

Introduction to 2-(2-bromo-6-methoxyphenyl)prop-2-enoic acid (CAS No: 2228867-66-9)

2-(2-bromo-6-methoxyphenyl)prop-2-enoic acid, identified by the Chemical Abstracts Service Number (CAS No) 2228867-66-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a phenyl ring substituted with both bromine and methoxy groups, along with a prop-2-enoic acid moiety, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of 2-(2-bromo-6-methoxyphenyl)prop-2-enoic acid consists of a benzene ring at the core, which is halogenated at the 2-position and methoxylated at the 6-position. This arrangement creates a highly reactive system that can participate in various chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and condensation reactions. The presence of the prop-2-enoic acid side chain further enhances its versatility, allowing for further functionalization and derivatization to produce more complex molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The bromine and methoxy substituents on the phenyl ring are particularly noteworthy, as they can modulate the electronic properties of the aromatic system and influence its interactions with biological targets. Such structural features are often exploited in drug design to enhance binding affinity, selectivity, and metabolic stability.

One of the most compelling aspects of 2-(2-bromo-6-methoxyphenyl)prop-2-enoic acid is its utility as a building block in medicinal chemistry. Researchers have leveraged this compound to synthesize a variety of derivatives with potential therapeutic applications. For instance, studies have demonstrated its role in generating inhibitors targeting specific enzymatic pathways involved in inflammation and cancer. The ability to modify both the aromatic core and the enonic side chain provides chemists with a high degree of flexibility in designing molecules with tailored biological activities.

Recent advancements in synthetic methodologies have further enhanced the accessibility and utility of CAS No 2228867-66-9. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled more efficient and scalable synthesis routes, reducing costs and improving yields. These improvements have made it feasible to explore larger libraries of derivatives, accelerating the discovery process for new drug candidates.

The pharmacological evaluation of 2-(2-bromo-6-methoxyphenyl)prop-2-enoic acid has revealed several promising avenues for therapeutic intervention. Preclinical studies have indicated that derivatives of this compound may exhibit anti-inflammatory, anti-proliferative, and anti-microbial properties. The precise arrangement of substituents on the phenyl ring appears to be critical for modulating these effects, suggesting that further optimization could yield compounds with enhanced efficacy and reduced side effects.

Moreover, the structural features of this compound make it an attractive scaffold for developing small-molecule probes to study biological mechanisms. By incorporating reporter groups or bioisosteres into derivatives of CAS No 2228867-66-9, researchers can gain insights into enzyme function, receptor binding dynamics, and cellular signaling pathways. Such tools are invaluable for elucidating disease mechanisms and validating potential drug targets.

The synthesis and application of 2-(2-bromo-6-methoxyphenyl)prop-2-enoic acid also highlight the importance of green chemistry principles in modern drug discovery. Efforts are underway to develop more sustainable synthetic routes that minimize waste and reduce environmental impact. By optimizing reaction conditions and employing catalytic systems that enhance efficiency, chemists can produce this compound in a manner that aligns with global sustainability goals.

In conclusion,CAS No 2228867-66-9 represents a significant asset in pharmaceutical research due to its versatile structure and potential therapeutic applications. Its role as an intermediate in synthesizing novel drug candidates underscores its importance in advancing medicinal chemistry. As research continues to uncover new biological targets and synthetic strategies,this compound will undoubtedly remain at the forefront of drug discovery efforts.

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